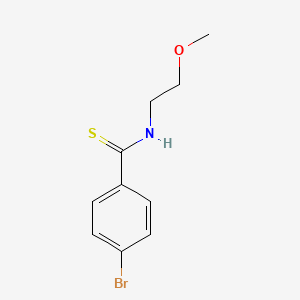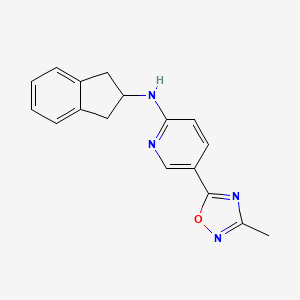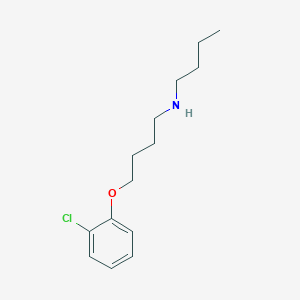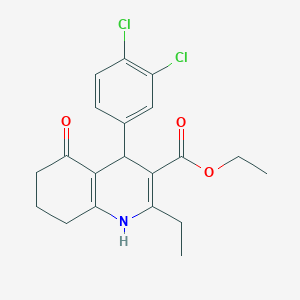![molecular formula C24H20Cl2O2 B5016047 1,1-dichloro-1a-(4-ethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5016047.png)
1,1-dichloro-1a-(4-ethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropa[b]chromene derivatives often involves cycloisomerization reactions. A study by Gong et al. (2014) demonstrated a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene through the intermediate cyclopropenes of 3-diazochroman-4-one and phenylacetylene. This process utilized rhodium(II) catalysts and further catalysis with BF3·Et2O or Cu(OTf)2, leading to the formation of the desired chromene derivatives with high yield and regioselectivity (Gong et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclopropa[b]chromene derivatives can be complex, involving various substituents that influence their chemical properties. Ladd and Povey (1975) conducted crystal and molecular structure analyses of derivatives of 2,4,8-trihydroxy-5-oxo-10-methylbenzo[1,2-c]chromene, providing insights into the structural aspects of these compounds. Their findings highlighted the importance of hydrogen bonding in stabilizing the crystal structure of these chromene derivatives (Ladd & Povey, 1975).
Chemical Reactions and Properties
Cyclopropa[b]chromene derivatives participate in various chemical reactions, leading to a broad spectrum of chemical properties. For example, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones demonstrated the potential of these compounds to undergo photolytic transformations, leading to the synthesis of angular pentacyclic compounds. This highlights their reactivity under photochemical conditions and potential applications in the synthesis of complex organic molecules (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of cyclopropa[b]chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on the crystal and molecular structure of these compounds, like the one conducted by Reis et al. (2013), provide valuable data on their physical characteristics, including crystal packing and hydrogen bonding patterns. These properties are essential for understanding the stability and reactivity of these compounds under different conditions (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of cyclopropa[b]chromene derivatives, such as reactivity, stability, and interactions with other chemical entities, are influenced by their molecular structure. The synthesis and characterization of these compounds, as described in the literature, provide insights into their chemical behavior, which is crucial for their application in synthetic chemistry and material science. For instance, the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by Chen et al. (2012) exemplify the detailed chemical analysis required to understand these compounds' properties (Chen et al., 2012).
Propriétés
IUPAC Name |
1,1-dichloro-1a-(4-ethoxyphenyl)-7-phenyl-7,7a-dihydrocyclopropa[b]chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O2/c1-2-27-18-14-12-17(13-15-18)23-22(24(23,25)26)21(16-8-4-3-5-9-16)19-10-6-7-11-20(19)28-23/h3-15,21-22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJYKBLFJUAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C23C(C2(Cl)Cl)C(C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5015972.png)

![N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5015998.png)
![ethyl 2-[({[N-(4-chlorobenzoyl)glycyl]oxy}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5016012.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5016013.png)
![3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5016015.png)

![1-(4-ethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5016024.png)
![ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5016032.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5016050.png)


![ethyl 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5016075.png)